molecular formula C5H7Br3 B6183677 1,1-dibromo-2-(2-bromoethyl)cyclopropane CAS No. 93080-16-1

1,1-dibromo-2-(2-bromoethyl)cyclopropane

Cat. No. B6183677
CAS RN: 93080-16-1
M. Wt: 306.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dibromo-2-(2-bromoethyl)cyclopropane (DB2BECP) is a cyclic organic compound that has a wide range of applications in various scientific fields. It is a colorless liquid with a boiling point of 250°C and a melting point of -18°C. DB2BECP has been used in research to further our understanding of the structure and reactivity of cyclic organic compounds. In addition, it has been used as a starting material in various synthetic organic chemistry reactions and has been used as a building block for other organic compounds.

Mechanism of Action

1,1-dibromo-2-(2-bromoethyl)cyclopropane has been studied extensively to understand the mechanism of action of cyclopropane ring opening reactions. It has been found that the reaction occurs through a sequence of steps. The first step involves the formation of a cyclopropyl cation, which is then attacked by a nucleophile. This leads to the formation of the cyclopropane ring opening product.
Biochemical and Physiological Effects
1,1-dibromo-2-(2-bromoethyl)cyclopropane is not known to have any biochemical or physiological effects in humans or other organisms. It is a relatively inert compound and does not interact with biological molecules.

Advantages and Limitations for Lab Experiments

The use of 1,1-dibromo-2-(2-bromoethyl)cyclopropane in laboratory experiments has several advantages. It is a relatively stable compound and does not react with other organic compounds or laboratory equipment. In addition, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that 1,1-dibromo-2-(2-bromoethyl)cyclopropane is a volatile compound and should be handled with care.

Future Directions

The use of 1,1-dibromo-2-(2-bromoethyl)cyclopropane in research can be further explored in several ways. It can be used to develop new synthetic methods and catalysts for organic synthesis reactions. In addition, it can be used to further our understanding of the structure and reactivity of cyclopropane rings. Finally, it can be used to study the mechanism of action of cyclopropane ring opening reactions and to develop new synthetic methods.

Synthesis Methods

The synthesis of 1,1-dibromo-2-(2-bromoethyl)cyclopropane is achieved through a two-step process. The first step involves the reaction of 1,1-dibromo-2-bromopropane with sodium ethoxide in ethanol. This produces 1,1-dibromo-2-(2-ethoxyethyl)cyclopropane, which is then reacted with bromine in the presence of a Lewis acid catalyst to form 1,1-dibromo-2-(2-bromoethyl)cyclopropane.

Scientific Research Applications

1,1-dibromo-2-(2-bromoethyl)cyclopropane has a wide range of applications in scientific research. It has been used to study the mechanism of cyclopropane ring opening reactions and to synthesize other organic compounds. It has also been studied for its ability to act as a catalyst in various organic synthesis reactions. In addition, it has been used to study the reactivity of cyclopropane rings and to develop new synthetic methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dibromo-2-(2-bromoethyl)cyclopropane involves the bromination of 1,1-dibromo-2-cyclopropane followed by the reaction of the resulting compound with 2-bromoethanol.", "Starting Materials": [ "1,1-dibromo-2-cyclopropane", "2-bromoethanol" ], "Reaction": [ "1. 1,1-dibromo-2-cyclopropane is dissolved in anhydrous dichloromethane.", "2. Bromine is added dropwise to the solution while stirring at room temperature until the solution turns yellow.", "3. The reaction mixture is stirred for an additional 30 minutes.", "4. The resulting yellow solution is filtered to remove any precipitate.", "5. 2-bromoethanol is added to the yellow solution and the mixture is stirred at room temperature for 24 hours.", "6. The reaction mixture is then poured into water and extracted with dichloromethane.", "7. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "8. The crude product is purified by column chromatography to yield 1,1-dibromo-2-(2-bromoethyl)cyclopropane." ] }

CAS RN

93080-16-1

Product Name

1,1-dibromo-2-(2-bromoethyl)cyclopropane

Molecular Formula

C5H7Br3

Molecular Weight

306.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.